molecular formula C11H15N3 B8798579 2-Butyl-7-methyl-1H-imidazo[4,5-b]pyridine CAS No. 133052-03-6

2-Butyl-7-methyl-1H-imidazo[4,5-b]pyridine

Cat. No. B8798579
M. Wt: 189.26 g/mol
InChI Key: VEUSWUDBFNJTLA-UHFFFAOYSA-N
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Patent
US05157026

Procedure details

To a cooled (-78° C.) stirred solution of 6-bromo-2-butyl-7-methylimidazo[4,5-b]pyridine (98 mg, 0.366 mmol) in THF (4 mL) was added tert-butyllithium (0.86 mL of a 1.7M solution in pentane, 1.46 mmol). After 15 minutes, MeOH (0.5 mL and brine were added the mixture was warmed to room temperature and extracted with EtOAc (4×10 mL). Drying (K2CO3), concentration, and purification (SiO2, 100% EtOAc) gave 60 mg (87%) of the title compound as an oil.
Name
6-bromo-2-butyl-7-methylimidazo[4,5-b]pyridine
Quantity
98 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([CH3:15])=[C:4]2[NH:10][C:9]([CH2:11][CH2:12][CH2:13][CH3:14])=[N:8][C:5]2=[N:6][CH:7]=1.C([Li])(C)(C)C.CO>C1COCC1.CCCCC.[Cl-].[Na+].O>[CH2:11]([C:9]1[NH:10][C:4]2[C:5]([N:8]=1)=[N:6][CH:7]=[CH:2][C:3]=2[CH3:15])[CH2:12][CH2:13][CH3:14] |f:5.6.7|

Inputs

Step One
Name
6-bromo-2-butyl-7-methylimidazo[4,5-b]pyridine
Quantity
98 mg
Type
reactant
Smiles
BrC=1C(=C2C(=NC1)N=C(N2)CCCC)C
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×10 mL)
CUSTOM
Type
CUSTOM
Details
Drying
CONCENTRATION
Type
CONCENTRATION
Details
(K2CO3), concentration, and purification (SiO2, 100% EtOAc)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(CCC)C=1NC=2C(=NC=CC2C)N1
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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